molecular formula C15H17N3O5S2 B11016123 2,2-dimethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}butanamide

2,2-dimethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}butanamide

Cat. No.: B11016123
M. Wt: 383.4 g/mol
InChI Key: AEUUKDVUXURQTK-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}butanamide is a complex organic compound that features a thiazole ring, a sulfonyl group, and a nitrophenyl group

Preparation Methods

The synthesis of 2,2-dimethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}butanamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with a thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve the use of microwave irradiation to enhance reaction rates and yields .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2-dimethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}butanamide involves its interaction with specific molecular targets. The nitrophenyl group can form hydrogen bonds with amino acid residues in proteins, while the sulfonyl group can participate in covalent bonding with nucleophilic sites on enzymes. These interactions can lead to the inhibition of enzyme activity and modulation of protein function .

Comparison with Similar Compounds

Similar compounds include other sulfonamide derivatives and thiazole-containing molecules. For example:

The uniqueness of 2,2-dimethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}butanamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C15H17N3O5S2

Molecular Weight

383.4 g/mol

IUPAC Name

2,2-dimethyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]butanamide

InChI

InChI=1S/C15H17N3O5S2/c1-4-15(2,3)13(19)17-14-16-9-12(24-14)25(22,23)11-7-5-10(6-8-11)18(20)21/h5-9H,4H2,1-3H3,(H,16,17,19)

InChI Key

AEUUKDVUXURQTK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(=O)NC1=NC=C(S1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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